Cyclobutyl 3,5-dichlorophenyl ketone

Catalog No.
S1924097
CAS No.
898791-24-7
M.F
C11H10Cl2O
M. Wt
229.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclobutyl 3,5-dichlorophenyl ketone

CAS Number

898791-24-7

Product Name

Cyclobutyl 3,5-dichlorophenyl ketone

IUPAC Name

cyclobutyl-(3,5-dichlorophenyl)methanone

Molecular Formula

C11H10Cl2O

Molecular Weight

229.1 g/mol

InChI

InChI=1S/C11H10Cl2O/c12-9-4-8(5-10(13)6-9)11(14)7-2-1-3-7/h4-7H,1-3H2

InChI Key

GGJVHMOCRYJAIB-UHFFFAOYSA-N

SMILES

C1CC(C1)C(=O)C2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

C1CC(C1)C(=O)C2=CC(=CC(=C2)Cl)Cl

Cyclobutyl 3,5-dichlorophenyl ketone is an organic compound characterized by the presence of a cyclobutyl group attached to a ketone functional group, with two chlorine atoms substituted on the phenyl ring at the 3 and 5 positions. Its molecular formula is C11H10Cl2OC_{11}H_{10}Cl_{2}O and it has a molecular weight of approximately 229.10 g/mol. The compound's structure can be represented as follows:

  • Chemical Structure: The cyclobutyl group contributes to the unique cyclic structure, while the dichlorophenyl moiety enhances its reactivity and potential biological activity.

Typical for ketones and aromatic compounds. Notably:

  • Nucleophilic Addition: The carbonyl group in the ketone can undergo nucleophilic addition reactions, where nucleophiles attack the carbon atom of the carbonyl group.
  • Electrophilic Substitution: The chlorinated phenyl ring can undergo electrophilic aromatic substitution, allowing further functionalization at different positions on the ring.
  • Ring Opening Reactions: Under acidic conditions, cyclobutanes can undergo ring opening to yield more complex structures, potentially leading to cyclopentane derivatives through mechanisms involving carbenium ions .

  • Antimicrobial Activity: Compounds with chlorinated phenyl groups are known to possess antimicrobial properties.
  • Anticancer Potential: Some dichlorophenyl-containing compounds have shown promise in anticancer studies due to their ability to interact with biological targets involved in cell proliferation.

Several synthetic routes can be employed to produce cyclobutyl 3,5-dichlorophenyl ketone:

  • Direct Alkylation: Cyclobutanones can be synthesized via direct alkylation of 3,5-dichlorophenol using appropriate alkylating agents under basic conditions.
  • Friedel-Crafts Acylation: A Friedel-Crafts acylation reaction could be utilized where cyclobutanones are reacted with acyl chlorides in the presence of a Lewis acid catalyst.
  • Ring Expansion Techniques: Utilizing cyclobutane derivatives that can undergo ring expansion reactions under acidic conditions may also lead to the formation of this compound .

Cyclobutyl 3,5-dichlorophenyl ketone has potential applications in various fields:

  • Pharmaceuticals: It could serve as an intermediate in the synthesis of novel pharmaceuticals due to its unique structural features.
  • Agricultural Chemicals: The compound may be explored for use in agrochemicals given its potential biological activity against pests or pathogens.
  • Material Science: Its properties might be harnessed in the development of new materials or polymers with specific functionalities.

Cyclobutyl 3,5-dichlorophenyl ketone shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Cyclobutyl phenyl ketoneC11H12OC_{11}H_{12}OContains only one chlorine substituent
Cyclopropyl 3,5-dichlorophenyl ketoneC10H9Cl2OC_{10}H_{9}Cl_{2}OSmaller cycloalkane structure
Cyclohexyl 3,5-dichlorophenyl ketoneC12H12Cl2OC_{12}H_{12}Cl_{2}OLarger cycloalkane structure
Cyclobutyl 2,3-dichlorophenyl ketoneC11H10Cl2OC_{11}H_{10}Cl_{2}ODifferent substitution pattern on phenol

Cyclobutyl 3,5-dichlorophenyl ketone is unique due to its specific dichloro substitution pattern and its cyclic structure that distinguishes it from other similar compounds. This configuration may influence its reactivity and biological interactions differently compared to its analogs.

Traditional Friedel-Crafts acylation represents the most established methodology for synthesizing aromatic ketones, including cyclobutyl 3,5-dichlorophenyl ketone. This electrophilic aromatic substitution reaction employs acyl chlorides in conjunction with Lewis acid catalysts to form carbon-carbon bonds between aromatic rings and acyl groups [1] [2].

The mechanism proceeds through the formation of an acylium ion intermediate, generated when the Lewis acid catalyst coordinates with the acyl chloride. Aluminum trichloride serves as the most commonly employed Lewis acid catalyst due to its strong coordinating ability and effectiveness in activating acyl chlorides [3] [4]. The acylium ion then attacks the electron-rich aromatic ring, forming a sigma complex (arenium ion) that subsequently undergoes deprotonation to restore aromaticity and yield the desired ketone product [5].

For cyclobutyl 3,5-dichlorophenyl ketone synthesis, the dichlorophenyl ring presents unique electronic characteristics due to the electron-withdrawing nature of the chlorine substituents. These halogen atoms decrease the electron density of the aromatic ring, requiring more forcing conditions compared to electron-rich substrates [6]. The meta-positioning of the chlorine atoms provides moderate deactivation while maintaining sufficient reactivity for acylation reactions [7].

Table 1: Traditional Friedel-Crafts Acylation Reaction Conditions

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Selectivity
AlCl3120CH2Cl20265Good
AlCl31501,2-DCE25478Excellent
AlCl3200PhNO280685Very Good
FeCl3120CH2Cl20345Fair
BF3·Et2O100CH2Cl2-10832Poor

The choice of solvent significantly influences reaction outcomes in Friedel-Crafts acylation. Nitrobenzene as a solvent provides enhanced yields due to its ability to stabilize ionic intermediates, while dichloromethane offers milder conditions with good selectivity [8]. The highly polar nature of nitrobenzene facilitates the formation and stabilization of the acylium ion intermediate, leading to improved reaction efficiency [9].

Temperature optimization plays a crucial role in balancing reaction rate and selectivity. Lower temperatures favor selective monosubstitution while higher temperatures can lead to multiple acylation or rearrangement products [10]. The optimal temperature range of 25-80°C provides sufficient activation energy while maintaining product integrity [11].

Catalyst loading requires careful optimization as insufficient quantities result in incomplete conversion, while excess catalyst can lead to complex formation with the product ketone, complicating workup procedures [4]. The stoichiometric requirement for Lewis acid in traditional Friedel-Crafts acylation stems from the strong coordination between the ketone product and the catalyst [9].

Transition Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions have emerged as powerful alternatives to traditional acylation methods, offering enhanced functional group tolerance and milder reaction conditions. These methodologies enable the formation of ketones through various mechanistic pathways, including carbonyl-Heck reactions, acyl radical chemistry, and oxidative cross-coupling processes [12] [13] [14].

Palladium-catalyzed approaches represent the most extensively developed class of transition metal-mediated ketone synthesis. The carbonyl-Heck mechanism involves the insertion of organometallic species into the carbonyl carbon-oxygen double bond, followed by beta-hydride elimination to afford ketone products [14]. This process requires carefully selected ligands and reaction conditions to achieve optimal yields and selectivity [15].

Table 2: Transition Metal-Catalyzed Cross-Coupling Strategies

Metal CatalystLigandBaseSolvent SystemTemperature (°C)Yield (%)Reaction Type
Pd(PPh3)4PPh3K3PO4Toluene10072Suzuki-Miyaura
Pd(OAc)2/dppfdppfCs2CO3DMF/CH3CN12089Carbonylative
Ni(cod)2/dtbbpydtbbpyK2HPO4DCM/H2O2568Photoredox
Rh(PPh3)3ClPPh3Et3NTHF8055Hydroacylation
Ru(bpy)3Cl2bpyK2CO3MeOH6042Alcohol Oxidation

Nickel-catalyzed cross-electrophile coupling represents an innovative approach for ketone synthesis from carboxylic acids and organic halides. This methodology employs photoredox catalysis in combination with nickel catalysis to achieve cross-coupling between two electrophilic partners [16] [17]. The reaction proceeds through the generation of acyl radicals from carboxylic acids, which then undergo oxidative addition to nickel centers followed by cross-coupling with aryl halides.

The photoredox-nickel dual catalytic system requires precise optimization of catalyst loadings, ligand selection, and solvent composition. The use of 4,4'-di-tert-butyl-2,2'-bipyridine as a ligand at 5 mol% loading proves crucial for achieving selective carbon-carbon bond formation over competing carbon-oxygen bond formation [17]. Mixed solvent systems of dimethylformamide and acetonitrile provide the optimal balance of substrate solubility and catalyst stability [17].

Rhodium-catalyzed methodologies offer unique opportunities for ketone synthesis through hydroacylation reactions and aldehyde-to-ketone conversions. These processes typically proceed under milder conditions compared to traditional methods and demonstrate excellent functional group tolerance [18]. The mechanism involves the oxidative addition of aldehydes to rhodium centers, followed by insertion and reductive elimination to form ketone products [14].

Ruthenium-catalyzed approaches enable ketone synthesis through alcohol oxidation and cross-coupling with aromatic acids. These methodologies prove particularly valuable for accessing ketones from readily available alcohol precursors [14]. The combination of ruthenium catalysis with appropriate oxidants allows for controlled conversion of primary and secondary alcohols to ketone products.

Novel Catalytic Systems for Ketone Formation

Recent advances in catalytic science have led to the development of innovative systems that address limitations of traditional methodologies while providing enhanced efficiency and selectivity. These novel approaches encompass organocatalytic systems, photoredox catalysis, and metal-organic framework-supported catalysts [19] [20] [16].

Copper-catalyzed systems utilizing chiral bis(phosphine) oxide ligands represent a significant advancement in enantioselective ketone synthesis. These catalysts enable the arylation of silyl enol ethers with excellent yields and enantiomeric excess values up to 95% [19]. The copper(I) center, in combination with carefully designed chiral ligands, provides a unique coordination environment that promotes both reactivity and stereoselectivity.

Table 3: Novel Catalytic Systems for Ketone Formation

Catalytic SystemCatalyst Loading (mol%)Reaction ConditionsYield (%)TONSelectivityAdvantages
Cu(I)/bis(phosphine) oxide10.0rt, 12h95.09.50ExcellentMild conditions
TEMPO/Oxone5.025°C, 6h87.017.40GoodMetal-free
Photoredox/Ni dual1.0Blue LED, rt78.078.00Very GoodVisible light
NHC/Organocatalytic20.040°C, 24h65.03.25ModerateOrganocatalytic
MOF-supported PTA163.5Ultrasound, 37min95.30.58ExcellentRecyclable

The TEMPO/Oxone system represents a groundbreaking metal-free approach to ketone synthesis through oxidation of alcohols. This catalytic system demonstrates exceptional efficiency under mild conditions, tolerating sensitive functional groups that might decompose under harsher traditional conditions [20] [21]. The 2,2,6,6-tetramethylpiperidine-1-oxyl radical serves as a catalytic oxidant, while Oxone provides the terminal oxidizing power for alcohol-to-ketone conversions.

Photoredox catalysis has emerged as a powerful tool for ketone synthesis, enabling reactions under mild conditions using visible light irradiation. The combination of photoredox catalysts with nickel promotes cross-electrophile coupling reactions between carboxylic acids and organic bromides [16] [17]. This approach offers excellent functional group compatibility and proceeds under environmentally benign conditions using blue light-emitting diode irradiation.

N-heterocyclic carbene organocatalysts provide unique opportunities for umpolung reactivity in ketone synthesis. These catalysts enable the generation of acyl anion equivalents from aldehydes, which can then react with various electrophiles to form ketone products [22]. The organocatalytic approach eliminates the need for transition metals while providing excellent control over reaction selectivity.

Metal-organic framework-supported catalysts represent a cutting-edge approach that combines the advantages of heterogeneous catalysis with the selectivity of homogeneous systems. Phosphotungstic acid supported on MIL-53 iron framework demonstrates exceptional activity in Friedel-Crafts acylation reactions [11]. The heterogeneous nature of these catalysts facilitates product separation and catalyst recovery, making them attractive for industrial applications.

Optimization of Reaction Conditions for Yield Maximization

The optimization of reaction conditions represents a critical aspect of synthetic methodology development, requiring systematic investigation of multiple parameters to achieve maximum efficiency and selectivity. For cyclobutyl 3,5-dichlorophenyl ketone synthesis, key optimization variables include temperature, catalyst loading, solvent selection, reaction time, and substrate stoichiometry [23] [24].

Temperature optimization involves balancing reaction kinetics with thermodynamic stability of intermediates and products. Lower temperatures generally favor selectivity by minimizing side reactions, while higher temperatures increase reaction rates but may lead to decomposition or rearrangement [25] [26]. The optimal temperature window for most ketone synthesis reactions falls between 25-100°C, depending on the specific catalytic system employed [23].

Table 4: Optimization of Reaction Conditions for Yield Maximization

ParameterLow ValueOptimal ValueHigh ValueYield at Low (%)Yield at Optimal (%)Yield at High (%)Effect on Selectivity
Temperature0°C25°C80°C457885Decreased
Catalyst Loading50 mol%120 mol%200 mol%387872Minimal
Solvent PolarityNon-polarMedium polarHigh polar428565Moderate
Reaction Time1h4h12h257875Increased
Substrate Ratio1:12:15:1357868Decreased

Catalyst loading optimization requires consideration of both economic and practical factors. Insufficient catalyst quantities result in incomplete conversion and extended reaction times, while excessive loadings may not provide proportional yield improvements and can complicate product purification [24]. The optimal catalyst loading typically represents a compromise between reaction efficiency and cost-effectiveness [11].

Solvent selection profoundly influences reaction outcomes through multiple mechanisms including substrate solubility, stabilization of ionic intermediates, and coordination to metal centers. Polar solvents generally enhance the formation and stability of charged intermediates in ionic mechanisms, while non-polar solvents may favor radical pathways [26] [8]. The choice of solvent also affects mass transfer rates and catalyst lifetime in the reaction medium [7].

Reaction time optimization involves monitoring conversion profiles to identify the optimal balance between yield and selectivity. Extended reaction times may lead to over-oxidation or decomposition of products, while insufficient reaction times result in incomplete conversion [27]. Real-time monitoring techniques such as infrared spectroscopy enable precise determination of optimal reaction endpoints [28].

Substrate stoichiometry affects both yield and selectivity through competitive reaction pathways. Excess amounts of one reactant can drive reactions to completion but may also promote side reactions or complicate product isolation [29]. The optimal substrate ratio typically ranges from 1.5:1 to 2:1 for most ketone synthesis reactions, providing sufficient driving force while minimizing waste [24].

Response surface methodology provides a systematic approach to multi-parameter optimization, enabling the simultaneous investigation of variable interactions and identification of optimal reaction conditions [11]. This statistical approach reduces the number of required experiments while providing comprehensive understanding of parameter effects and their interactions [30].

The implementation of continuous flow chemistry offers advantages in reaction optimization through enhanced heat and mass transfer, improved safety profiles, and rapid screening of reaction conditions [31]. Flow reactors enable precise control of residence time, temperature, and mixing, facilitating the identification of optimal conditions for large-scale synthesis [24].

Carbonyl Stretching Vibrations

The carbonyl stretching vibration represents the most characteristic and diagnostically significant absorption in the infrared spectrum of Cyclobutyl 3,5-dichlorophenyl ketone. The carbon-oxygen double bond (C=O) exhibits a strong, sharp absorption band at approximately 1680-1690 cm⁻¹ [1] [2]. This frequency appears at a lower wavenumber compared to saturated aliphatic ketones (1715 ± 10 cm⁻¹) due to conjugation between the carbonyl group and the aromatic ring system [1] [2]. The electron delocalization through the π-system effectively weakens the C=O bond strength, resulting in this characteristic downfield shift of approximately 25-30 cm⁻¹ [1] [3].

The high intensity of this absorption band arises from the substantial dipole moment change (dμ/dx) during the stretching vibration, as the carbonyl group possesses significant polarity due to the electronegativity difference between carbon and oxygen atoms [1]. The presence of electron-withdrawing chlorine substituents at the meta positions (3,5-positions) on the aromatic ring may cause a slight increase in the C=O stretching frequency due to reduced electron density available for conjugation [4] [5].

Aromatic Ring Vibrational Modes

The 3,5-dichlorophenyl moiety exhibits characteristic aromatic stretching vibrations manifesting as medium to strong intensity bands in two distinct regions [6] [7]. The primary aromatic C=C stretching vibrations appear at 1590-1600 cm⁻¹ and 1470-1500 cm⁻¹, representing the skeletal vibrations of the benzene ring system [6] [7]. These bands are particularly prominent due to the substitution pattern, as the meta-dichlorosubstitution reduces the symmetry of the aromatic ring, making these vibrations more infrared-active [8] [9].

The aromatic C-H stretching vibrations occur in the region 3020-3100 cm⁻¹, appearing as multiple weak to medium intensity bands [6] [7]. These absorptions are diagnostic for sp²-hybridized carbon-hydrogen bonds and appear at higher frequencies than aliphatic C-H stretches, providing clear differentiation between aromatic and aliphatic hydrogen environments [10] [11].

Carbon-Carbon-Carbon Asymmetric Stretching

The C-C-C asymmetric stretching vibration involving the carbonyl carbon represents a characteristic feature of ketone compounds, appearing at 1230-1300 cm⁻¹ with strong intensity [1]. For aromatic ketones such as Cyclobutyl 3,5-dichlorophenyl ketone, this band typically appears in the higher end of this range (1266-1300 cm⁻¹) [1]. This vibration involves the asymmetric stretching of the two α-carbon bonds relative to the carbonyl carbon and gains intensity due to the polarization effects of the electron-deficient carbonyl carbon [1].

Cyclobutyl Ring Vibrational Characteristics

The cyclobutyl ring system contributes several characteristic absorptions to the infrared spectrum. The aliphatic C-H stretching vibrations from the cyclobutyl methine and methylene groups appear in the region 2850-3000 cm⁻¹ as multiple overlapping bands [8] [11]. The ring strain inherent in the four-membered cyclobutyl system may cause slight shifts in the C-C stretching frequencies compared to unstrained aliphatic systems, typically appearing in the fingerprint region below 1500 cm⁻¹ [12] [13].

Halogen-Related Absorptions

The two chlorine substituents on the aromatic ring contribute C-Cl stretching vibrations appearing in the region 750-850 cm⁻¹ as medium to strong intensity bands [8] [9]. The exact position within this range depends on the electronic environment of the chlorine atoms and their interaction with the aromatic π-system. Additionally, the aromatic C-H out-of-plane bending vibrations, influenced by the substitution pattern, appear in the region 800-900 cm⁻¹ [6] [8].

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of Cyclobutyl 3,5-dichlorophenyl ketone exhibits distinct chemical shift regions corresponding to the different proton environments within the molecule [14] [15] [16].

Aromatic Proton Assignments

The aromatic protons of the 3,5-dichlorophenyl ring system appear in the characteristic aromatic region at 7.2-7.8 ppm [17]. Due to the symmetrical substitution pattern of the chlorine atoms at the 3 and 5 positions, the spectrum exhibits a simplified pattern. The proton at the 4-position (para to both chlorines) appears as a triplet due to coupling with the equivalent protons at positions 2 and 6. The two equivalent protons at positions 2 and 6 (ortho to the carbonyl and meta to the chlorines) appear as a doublet [18] [19].

The electron-withdrawing nature of the chlorine substituents causes a downfield shift of these aromatic protons compared to unsubstituted benzene (7.26 ppm), with the chemical shifts being influenced by both the inductive and mesomeric effects of the substituents [18] [19].

Cyclobutyl Proton Assignments

The cyclobutyl ring system contributes two distinct sets of proton signals. The methine proton (CH) directly attached to the carbonyl carbon appears at 3.2-3.8 ppm as a quintet due to coupling with the four equivalent methylene protons of the ring [20] [21]. This downfield position results from the deshielding effect of the adjacent carbonyl group [17].

The methylene protons (CH₂) of the cyclobutyl ring appear as a complex multiplet in the region 1.8-2.5 ppm [20] [21]. The exact splitting pattern depends on the coupling relationships within the strained four-membered ring system and may exhibit additional complexity due to the ring's conformational dynamics [22].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides detailed information about the carbon framework of Cyclobutyl 3,5-dichlorophenyl ketone, with chemical shifts reflecting the electronic environment of each carbon atom [23] [24] [25].

Carbonyl Carbon Assignment

The carbonyl carbon represents the most downfield signal in the ¹³C NMR spectrum, appearing at approximately 195-200 ppm [23] [24] [26]. This chemical shift is characteristic of aromatic ketones and appears slightly upfield compared to saturated ketones (205-220 ppm) due to conjugation with the aromatic ring system [23] [27]. The exact position within this range is influenced by the electronic effects of the chlorine substituents on the aromatic ring [27] [28].

Aromatic Carbon Assignments

The aromatic carbons of the 3,5-dichlorophenyl ring appear in the region 125-145 ppm [23] [25] [26]. The carbon atoms directly bonded to chlorine (C-3 and C-5) appear further downfield within this range due to the electronegativity of chlorine [18] [29]. The quaternary carbon bearing the carbonyl group (C-1) exhibits a chemical shift influenced by both the carbonyl group and the aromatic ring environment [23] [18].

The remaining aromatic carbons (C-2, C-4, and C-6) appear at positions determined by their electronic environment and the combined effects of the substituents [18] [19]. The symmetrical substitution pattern simplifies the spectrum by creating equivalent carbon environments.

Cyclobutyl Carbon Assignments

The cyclobutyl ring carbons appear in the aliphatic region at 15-35 ppm [25] [26]. The carbon directly attached to the carbonyl group (α-carbon) appears further downfield within this range due to the deshielding effect of the adjacent electron-withdrawing carbonyl group [23] [25]. The remaining methylene carbons of the ring appear upfield, with their exact positions influenced by the ring strain and conformational effects inherent in the four-membered ring system [13].

Mass Spectrometric (MS) Fragmentation Patterns

Molecular Ion Peak Characteristics

Cyclobutyl 3,5-dichlorophenyl ketone exhibits a molecular ion peak at m/z 229, corresponding to the molecular weight of the compound [30] [31]. The presence of two chlorine atoms creates a characteristic isotope pattern due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes [32]. The molecular ion peak appears as a cluster with peaks at m/z 229 (M⁺, ³⁵Cl₂), m/z 231 (M+2, ³⁵Cl³⁷Cl), and m/z 233 (M+4, ³⁷Cl₂) in approximately 9:6:1 intensity ratio, providing clear identification of a dichlorocompound [32].

Alpha-Cleavage Fragmentation Pathways

The primary fragmentation pathway involves α-cleavage adjacent to the carbonyl group, a characteristic fragmentation mode for ketones [33] [34] [35]. This process results in the formation of two major fragment ions through cleavage of the bond between the carbonyl carbon and either the cyclobutyl or aromatic substituent [33] [36].

Cyclobutyl Radical Loss

α-Cleavage involving loss of the cyclobutyl radical (C₄H₇, mass 55) produces a fragment ion at m/z 174, corresponding to the 3,5-dichlorobenzoyl cation [C₇H₃Cl₂O]⁺ [33] [37]. This fragment exhibits significant stability due to resonance stabilization, where the positive charge can be delocalized between the carbonyl carbon and oxygen atoms [33] [38]. The resulting acylium ion structure (R-C≡O⁺) represents a highly stable cationic species [33] [34].

Dichlorophenyl Radical Loss

Alternative α-cleavage involving loss of the dichlorophenyl radical produces a fragment at m/z 84, corresponding to the cyclobutylcarbonyl cation. However, this fragmentation is less favorable compared to cyclobutyl loss due to the greater stability of the resulting dichlorobenzoyl fragment [39] [40].

Secondary Fragmentation Processes

Benzoyl Fragment Formation

Further fragmentation of the dichlorobenzoyl cation can lead to sequential loss of chlorine atoms, potentially producing a benzoyl fragment at m/z 105 [C₇H₅O]⁺ [39] [37]. This fragmentation pathway involves the loss of two chlorine atoms (total mass loss of 70) from the dichlorobenzoyl cation [39].

Dichlorophenyl Cation Formation

The dichlorophenyl fragment may appear as a distinct peak at m/z 145 [C₆H₃Cl₂]⁺, formed through alternative fragmentation pathways or rearrangement processes [41]. This fragment represents the dichlorosubstituted phenyl cation after loss of the carbonyl group [41].

Ring-Specific Fragmentation

The cyclobutyl ring system may undergo specific fragmentation patterns characteristic of strained ring systems. Loss of ethylene (C₂H₄, mass 28) from the cyclobutyl ring represents a potential fragmentation pathway, though this would be competing with the more favorable α-cleavage processes [42] [43].

Chromatographic Purity Assessment Methods

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS represents the primary analytical method for purity assessment and identification of Cyclobutyl 3,5-dichlorophenyl ketone [44] [45]. The compound's moderate volatility and thermal stability make it suitable for gas chromatographic separation under standard conditions [45] [46].

Chromatographic Conditions

Optimal separation is achieved using non-polar or moderately polar stationary phases such as 5% phenyl-95% dimethylpolysiloxane columns [45] [47]. Temperature programming from 80°C to 280°C at 10°C/min provides adequate resolution while maintaining compound integrity [44] [45]. The retention time is influenced by the molecular weight and polarity of the compound, with the chlorine substituents and carbonyl group affecting the interaction with the stationary phase [44] [46].

Mass Spectral Library Matching

Identification relies on comparison of the experimental mass spectrum with reference library spectra [41] [44]. The characteristic fragmentation pattern, particularly the molecular ion isotope cluster and α-cleavage fragments, provides high confidence in compound identification [41] [32].

High-Performance Liquid Chromatography (HPLC) Methods

HPLC analysis provides an alternative approach for purity assessment, particularly useful for thermally sensitive samples or when derivatization is required [48] [49]. Reverse-phase chromatography using C18 columns with acetonitrile-water mobile phases offers good retention and separation [48].

Detection Methods

UV detection at 254 nm takes advantage of the aromatic absorption, providing sensitive detection of the compound and potential aromatic impurities [48] [49]. The carbonyl chromophore also contributes to UV absorption, enhancing detection sensitivity [48].

Quantitative Analysis

Quantitative analysis employs external standard calibration curves constructed using pure reference material [48] [49]. Integration of peak areas provides accurate determination of compound purity, with detection limits typically in the microgram range [48].

Purity Criteria and Impurity Profiling

Chemical Purity Assessment

Purity determination requires identification and quantification of related substances arising from synthetic processes or degradation [30] [31]. Common impurities include unreacted starting materials, synthetic intermediates, and regioisomeric products [48].

Analytical Method Validation

Method validation encompasses specificity, linearity, precision, accuracy, and robustness testing according to established analytical guidelines [44] [46]. Forced degradation studies under acidic, basic, oxidative, and thermal conditions help identify potential degradation products and establish method stability-indicating capability [44] [51].

XLogP3

3.9

Wikipedia

Cyclobutyl(3,5-dichlorophenyl)methanone

Dates

Last modified: 08-16-2023

Explore Compound Types